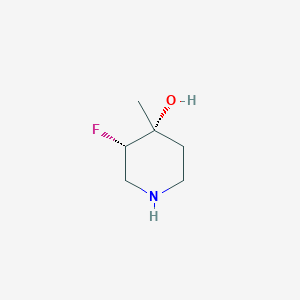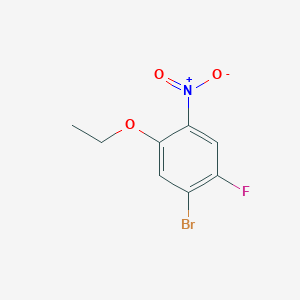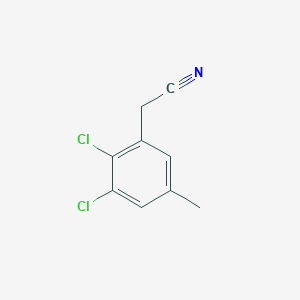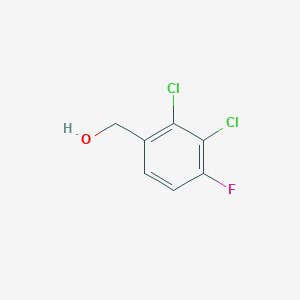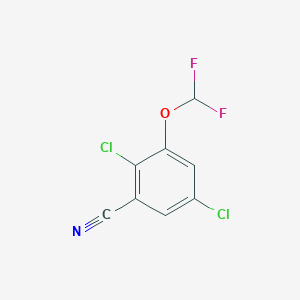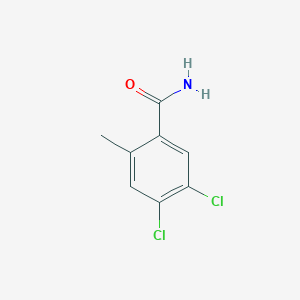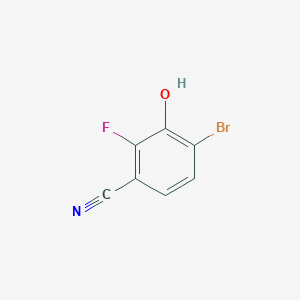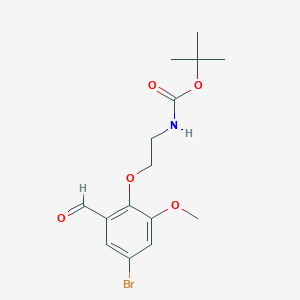
tert-Butyl (2-(4-bromo-2-formyl-6-methoxyphenoxy)ethyl)carbamate
説明
Tert-Butyl (2-(4-bromo-2-formyl-6-methoxyphenoxy)ethyl)carbamate (TBFC) is a synthetic compound that has been used in a variety of scientific research applications. TBFC is a brominated phenoxyethylcarbamate that is used to induce the formation of covalent crosslinks in polymers. It is also used to modify the surface of polymers and to crosslink polymers in order to create materials with improved physical and chemical properties. TBFC is an important tool for the synthesis of polymers, and it has been used in a wide range of research applications.
科学的研究の応用
Pharmaceutical Intermediates
This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure is amenable to further chemical modifications, which can lead to the development of new drugs with potential therapeutic applications. For instance, the bromo and formyl groups present in the compound can undergo substitution reactions, allowing for the introduction of pharmacophores that can interact with biological targets .
Polymer Research
In polymer science, this compound could be used as an initiator for polymerization reactions. The presence of the tert-butyl group can provide steric hindrance, which is beneficial in controlling the growth of polymer chains. This can lead to the development of polymers with unique properties, such as increased thermal stability or specific mechanical characteristics .
Material Science
The compound’s ability to undergo various chemical transformations makes it a candidate for the synthesis of advanced materials. For example, it could be used to create novel coatings or additives that enhance the durability or functionality of materials used in industries such as electronics or automotive .
Catalysis
In catalysis, the compound could be used to synthesize ligands for transition metal catalysts. The methoxy and carbamate groups can act as coordinating sites, potentially leading to catalysts that are more selective or efficient in driving chemical reactions .
Agrochemical Research
The bromo and methoxy groups present in the compound make it a potential precursor for the synthesis of agrochemicals. These could include new pesticides or herbicides with improved efficacy or reduced environmental impact .
Bioconjugation
This compound could be utilized in bioconjugation techniques, where it is attached to biomolecules like proteins or antibodies. This can be used to modify the behavior of these molecules or to attach them to surfaces for diagnostic or therapeutic purposes .
Synthetic Organic Chemistry
As a building block in synthetic organic chemistry, this compound can be used to construct complex molecules. Its reactive sites allow for multi-step synthetic routes, leading to the creation of natural product analogs or novel organic compounds .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be developed as standards or reagents. They can be used in quantitative or qualitative analysis to detect or measure other substances, potentially leading to advancements in chemical sensing technologies .
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-[2-(4-bromo-2-formyl-6-methoxyphenoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(19)17-5-6-21-13-10(9-18)7-11(16)8-12(13)20-4/h7-9H,5-6H2,1-4H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVFUCGLLJLHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1OC)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(4-bromo-2-formyl-6-methoxyphenoxy)ethyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one](/img/structure/B1459833.png)
![3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride](/img/structure/B1459834.png)
![4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1459835.png)
![1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride](/img/structure/B1459837.png)
![Benzeneacetamide, 4-methoxy-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459838.png)
